3-Allyl-1,3,5-triazinane-2,4-dione

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. The most common heteroatoms are nitrogen, oxygen, and sulfur. Within this vast field, nitrogen-containing heterocycles are of particular importance due to their prevalence in natural products and synthetic compounds.

Triazines are a specific class of six-membered heterocyclic compounds characterized by a ring containing three nitrogen atoms and three carbon atoms, with the molecular formula C₃H₃N₃. wikipedia.org They are structurally analogous to a benzene (B151609) ring where three carbon-hydrogen (C-H) units have been replaced by nitrogen atoms. nih.gov Depending on the relative positions of the nitrogen atoms, triazines exist in three isomeric forms: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine (B166579). wikipedia.orgrsc.org

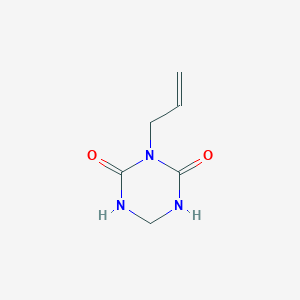

The compound of interest, 3-Allyl-1,3,5-triazinane-2,4-dione, is a derivative of the symmetrical 1,3,5-triazine isomer, also known as s-triazine. nih.govrsc.org The "triazinane" nomenclature indicates a saturated (non-aromatic) ring system, while the "-dione" suffix points to the presence of two carbonyl (C=O) groups on the ring. The "3-Allyl" prefix specifies that an allyl group (–CH₂–CH=CH₂) is attached to a nitrogen atom at the 3-position of the heterocyclic ring.

Significance of the Triazinane-2,4-dione Scaffold in Chemical Research

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science due to its versatile properties and the accessibility of its derivatives. rsc.org Triazine-based compounds exhibit a wide spectrum of biological activities, including applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govresearchgate.net This has made the s-triazine nucleus an attractive platform for drug discovery and development. rsc.orgnih.gov

The incorporation of carbonyl groups to form a dione (B5365651) or trione (B1666649) structure, such as in cyanuric acid (1,3,5-triazinane-2,4,6-trione), further enhances the utility of the scaffold. These oxo derivatives are key intermediates in organic synthesis and are associated with a broad range of pharmacological activities. researchgate.net The reactivity of the 1,3,5-triazine ring, which favors nucleophilic substitution over electrophilic substitution, allows for the targeted introduction of various functional groups. nih.gov For instance, the synthesis of aryl-1,2,4-triazine-3,5-diones has been explored for developing antagonists for hormone receptors, showcasing the scaffold's role in creating structurally specific bioactive molecules. nih.gov The development of pyrazolo[1,5-a]-1,3,5-triazine-2,4-diones as bioisosteric substitutes for biogenic purines further highlights the importance of the triazine-dione core in medicinal chemistry. researchgate.net

Overview of Research Scope for Allyl-Substituted Triazinane Diones

The introduction of allyl groups onto the triazinane dione scaffold directs its application primarily towards polymer chemistry and materials science. While specific research on this compound is limited, extensive studies on the closely related compound, 1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione (Triallyl isocyanurate or TAIC), provide significant insight into the role of the allyl functionality. sigmaaldrich.com

TAIC is a well-known crosslinking agent and co-monomer used to enhance the properties of polymers. sigmaaldrich.com The allyl groups are highly reactive and can participate in polymerization reactions, leading to the formation of cross-linked, three-dimensional polymer networks. This crosslinking imparts significantly improved thermal stability, chemical resistance, and mechanical strength to the resulting materials. Applications for allyl-substituted triazines include:

Additives in rubber and plastics industries. sigmaaldrich.com

Components in coatings, adhesives, and elastomers. sigmaaldrich.com

Monomers for synthesizing specialized polymers like shape-memory polymers and ionogels for electrochemical capacitors. sigmaaldrich.com

Based on this, this compound, with its single reactive allyl group, is positioned as a functional monomer. It can be incorporated into polymer chains to introduce the reactive pendant allyl group and the stable triazinane-dione ring. This allows for subsequent modification, grafting, or controlled crosslinking, making it a valuable building block for creating new materials with tailored properties.

Data Tables

Table 1: Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | bldpharm.com |

| CAS Number | 104732-57-2 | bldpharm.com |

| Molecular Formula | C₆H₉N₃O₂ | bldpharm.com |

| SMILES Code | O=C(N1CC=C)NCNC1=O | bldpharm.com |

Table 2: Related Triazine Compounds in Research

| Compound Name | Common Name/Abbreviation | Key Application/Significance | Reference |

| 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | Triallyl isocyanurate (TAIC) | Crosslinking agent in polymer synthesis. | sigmaaldrich.com |

| 2,4,6-Trichloro-1,3,5-triazine | Cyanuric chloride | Versatile intermediate for synthesizing dyes and herbicides. | wikipedia.orgrsc.org |

| 2,4,6-Triamino-1,3,5-triazine | Melamine | Precursor for commercial resins. | wikipedia.org |

| 1,3,5-Triazine-2,4(1H,3H)-dione, dihydro-6-thioxo- | Monothiocyanuric acid | A sulfur-containing derivative of the triazinane dione core. | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

104732-57-2 |

|---|---|

Molecular Formula |

C6H9N3O2 |

Molecular Weight |

155.15 g/mol |

IUPAC Name |

3-prop-2-enyl-1,3,5-triazinane-2,4-dione |

InChI |

InChI=1S/C6H9N3O2/c1-2-3-9-5(10)7-4-8-6(9)11/h2H,1,3-4H2,(H,7,10)(H,8,11) |

InChI Key |

UHGWOUALOTYEOO-UHFFFAOYSA-N |

SMILES |

C=CCN1C(=O)NCNC1=O |

Canonical SMILES |

C=CCN1C(=O)NCNC1=O |

Synonyms |

1,3,5-Triazine-2,4(1H,3H)-dione,dihydro-3-(2-propenyl)-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 3 Allyl 1,3,5 Triazinane 2,4 Dione and Analogs

Strategies for Triazinane-2,4-dione Ring Formation

The construction of the 1,3,5-triazinane-2,4-dione (B1200504) ring is predominantly accomplished through multicomponent reactions (MCRs) and classical cyclization methods. These strategies offer convergent and efficient pathways to this heterocyclic system.

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are powerful tools for the synthesis of complex molecules like 1,3,5-triazinane-2,4-diones.

A notable one-pot, four-component reaction has been developed for the synthesis of the triazinane dione (B5365651) scaffold. nih.gov This efficient protocol involves the combination of phosphonates, nitriles, aldehydes, and isocyanates. nih.gov The reaction proceeds to form a densely functionalized triazinane dione ring in a single step. The introduction of the allyl group at the N3 position, to yield the target compound 3-Allyl-1,3,5-triazinane-2,4-dione , would conceptually be achieved by using allyl isocyanate as one of the key starting materials in this reaction.

The general scheme for this four-component synthesis of a triazinane dione is depicted below:

Table 1: Reactants in the Four-Component Synthesis of Triazinane Diones

| Component | Role | Example |

| Phosphonate | Nucleophilic species | Diethyl (isocyanomethyl)phosphonate |

| Nitrile | Electrophilic component | Various nitriles |

| Aldehyde | Carbonyl source | Formaldehyde (B43269), Benzaldehyde |

| Isocyanate | Nitrogen and carbonyl source | Allyl isocyanate (for the target compound) |

The optimization of this reaction has led to the creation of a small library of different triazinane diones, demonstrating its versatility. nih.gov

Isocyanide-based multicomponent reactions are a cornerstone of combinatorial chemistry and provide a powerful platform for the synthesis of diverse heterocyclic compounds. The Ugi and Passerini reactions are the most prominent examples of IMCRs.

The Ugi four-component condensation (U-4CC) is a reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-aminoacyl amide derivative. wikipedia.orgnih.gov The reaction is known for its high atom economy and the ability to generate a wide variety of products. wikipedia.org The products of the Ugi reaction are typically linear bis-amides. wikipedia.orgnih.gov

While a direct, one-pot synthesis of the 1,3,5-triazinane-2,4-dione ring system using a classical Ugi reaction is not a standard outcome, the functional groups present in the Ugi product could potentially be harnessed for a subsequent cyclization step to form the desired heterocycle. For instance, by carefully selecting bifunctional starting materials, a post-Ugi intramolecular cyclization could be envisioned to construct the triazinane dione ring. However, specific examples of this approach being used for the synthesis of This compound are not prominently documented.

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org This reaction is one of the oldest known multicomponent reactions and is highly efficient for creating specific linear structures. wikipedia.orgorganic-chemistry.org

Similar to the Ugi reaction, the direct formation of a 1,3,5-triazinane-2,4-dione from a standard Passerini reaction is not typical. The linear α-acyloxy carboxamide product would require a subsequent transformation, likely involving the introduction of additional nitrogen atoms and a cyclization event, to form the triazinane ring. The strategic use of functionalized starting materials in the Passerini reaction could potentially generate a precursor that is primed for such a cyclization, but specific adaptations for the synthesis of the target compound are not readily found in the literature.

Isocyanide-Based Multicomponent Reactions (IMCRs) in Triazinane Dione Synthesis

Cyclization Reactions for Triazinane-2,4-dione Scaffolds

Classical cyclization reactions represent a more traditional yet effective approach to the synthesis of heterocyclic systems like 1,3,5-triazinane-2,4-diones. These methods typically involve the stepwise construction of the ring from precursors that already contain some of the required atoms and functional groups.

For the synthesis of N-substituted 1,3,5-triazinane-2,4-diones, a common strategy involves the reaction of a substituted urea (B33335) or biuret (B89757) with an appropriate electrophile. For the synthesis of This compound , one could envision the cyclization of an N-allyl-substituted biuret derivative with a one-carbon electrophile, such as formaldehyde or its equivalent.

Another potential cyclization route could involve the reaction of allyl isocyanate with a suitable nitrogen-containing nucleophile, followed by an intramolecular cyclization. For example, the reaction of allyl isocyanate with a urea derivative could form an intermediate that, upon treatment with a base or acid, could cyclize to form the triazinane dione ring.

While specific examples for the synthesis of This compound via these cyclization methods are not detailed in the provided search results, the synthesis of related triazinane structures often relies on such fundamental ring-closing strategies. nih.govnih.gov

Base-Induced N-N Bond Fragmentation and Intramolecular Cyclization of Urazole (B1197782) Derivatives

A notable strategy for the synthesis of unsymmetrical dihydro-1,3,5-triazine-2,4-diones involves the base-induced fragmentation of urazole derivatives followed by an intramolecular cyclization. bohrium.comfao.orgresearchgate.net This method offers an efficient route to these heterocyclic systems with good to excellent yields.

The process is initiated by treating substituted urazole derivatives with a strong base, such as lithium diisopropylamide (LDA). bohrium.comfao.orgresearchgate.net This induces the fragmentation of the N-N bond within the urazole ring, generating a reactive imine intermediate. This intermediate is then trapped in an intramolecular fashion, leading to the formation of the desired dihydro-1,3,5-triazine-2,4-dione product. bohrium.comfao.orgresearchgate.net A key advantage of this transformation is its atom economy and its tolerance of a wide range of aryl substituents. bohrium.comfao.org Furthermore, when differentially substituted urazole derivatives are used, a single isomer of the dihydro-1,3,5-triazine-2,4-dione is typically obtained. bohrium.comfao.org

Researchers have also demonstrated the subsequent transformation of these dihydro-1,3,5-triazine-2,4-diones into both 1,3,5-triazine-2,4-diones and 1,3,5-triazine-2,4,6-triones, which expands the synthetic utility of this approach. bohrium.com This methodology has been successfully applied to the synthesis of novel bicyclic 1,3,5-triazinane-2,4-diones through a base-promoted fragmentation and subsequent cyclization. bohrium.comresearchgate.net

Approaches from Imidazolidine-2,4-diones for Spiro Heterocycles

Imidazolidine-2,4-diones, commonly known as hydantoins, serve as versatile starting materials for the synthesis of more complex heterocyclic structures, including spiro compounds. ijacskros.com Spiro heterocycles, which feature a single atom as the common junction of two rings, are of significant interest due to their unique three-dimensional structures and potential biological activities. nih.govsemanticscholar.org

One common approach involves the Knoevenagel condensation of imidazolidine-2,4-dione with various aldehydes to produce 5-arylideneimidazolidine-2,4-dione derivatives. ijacskros.com These intermediates can then undergo further reactions to construct the spirocyclic framework. For instance, reaction with diazomethane (B1218177) can lead to the formation of spiro[imidazolidine-pyrazoline]-2,4-dione derivatives. ijacskros.com

The synthesis of spiro compounds often involves multicomponent reactions, which allow for the efficient construction of complex molecules in a single step. nih.gov For example, the reaction of isatin, a secondary amino acid, and a 5-arylidene thiazolidine-2,4-dione can yield spirothiazolidine derivatives stereoselectively. nih.gov Microwave-assisted organic synthesis has also emerged as a powerful tool for accelerating these reactions and improving yields. semanticscholar.org

Solid-Phase Synthesis Techniques for 1,3,5-Triazine-2,4-diones

Solid-phase synthesis offers a powerful and automatable platform for the combinatorial synthesis of 1,3,5-triazine (B166579) derivatives, allowing for the generation of large libraries of compounds for screening purposes. nih.govresearchgate.net This technique involves attaching the growing molecule to a solid support, such as a resin, which simplifies purification as excess reagents and byproducts can be washed away.

A common strategy for the solid-phase synthesis of 1,3,5-triazine-2,4,6-triones begins with a resin-bound amino acid. nih.gov Reaction with an isocyanate yields a resin-bound urea, which can then react with chlorocarbonyl isocyanate to form the 1,3-disubstituted 1,3,5-triazine-2,4,6-trione ring system on the solid support. nih.gov

Further functionalization, such as selective alkylation at the N-5 position, can be achieved by treating the resin-bound triazine with an alkyl halide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov The final product is then cleaved from the solid support, yielding the desired 1,3,5-trisubstituted 1,3,5-triazine-2,4,6-trione in good yield and purity. nih.gov This method has been utilized in the production of libraries of toltrazuril (B1682979) analogues for the identification of new anticoccidial agents. nih.gov

More recent developments have explored the use of both inorganic (Celite) and organic (cross-linked sodium polystyrenesulfonate) supports in microwave-assisted synthesis of symmetrical N2,N4,N6-trisubstituted-1,3,5-triazines, showcasing the continued evolution of these techniques. acs.org

Introduction of the Allyl Moiety

The incorporation of an allyl group into the 1,3,5-triazinane-2,4-dione scaffold can be achieved through several synthetic strategies. These methods either involve the direct attachment of the allyl group to a pre-formed triazinane ring or the use of an allyl-containing building block in the initial cyclization reaction.

Direct N-Allylation of Triazinane-2,4-dione Cores

The direct N-allylation of a pre-existing triazinane-2,4-dione core is a straightforward method for introducing the allyl functionality. This typically involves the reaction of the N-H group of the triazinane with an allyl halide, such as allyl bromide, in the presence of a base. The base deprotonates the nitrogen atom, making it nucleophilic and facilitating the substitution reaction with the allyl halide. The choice of base and reaction conditions can be crucial for achieving high yields and selectivity, especially if there are multiple N-H groups present in the triazinane core.

Use of Allyl-Containing Precursors in Cyclization and Multicomponent Routes

An alternative strategy involves incorporating the allyl group into one of the precursor molecules before the cyclization step that forms the triazinane ring. For example, an allyl-substituted urea or thiourea (B124793) could be reacted with another component to construct the heterocyclic ring. This approach can be advantageous for controlling the regioselectivity of the final product, ensuring the allyl group is positioned at the desired nitrogen atom.

Allyl-containing precursors have been utilized in various cyclization reactions to synthesize other heterocyclic systems. For instance, allyl sulfones have been used as precursors to allylzincs in palladium-catalyzed zinc-ene cyclizations to form five-membered rings. nih.gov Similarly, the Petasis aryl and allyl boration of ninhydrins using 2-allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane demonstrates the use of an allyl-containing reagent in a multicomponent reaction to form functionalized indene-diones. nih.gov These examples highlight the potential for using allyl-containing building blocks in the synthesis of complex molecules.

Allyl-Containing Reagents in Scaffold Functionalization

The functionalization of a pre-formed heterocyclic scaffold with an allyl group can also be achieved using various allyl-containing reagents. For example, Knoevenagel condensation of 3-N-allylrhodanine with aldehydes is a common method for synthesizing 5-arylidenerhodanine derivatives containing an allyl group. mdpi.commdpi.com In these reactions, the allyl group is already attached to the rhodanine (B49660) core, which then undergoes further modification.

Spectroscopic and Structural Characterization in 3 Allyl 1,3,5 Triazinane 2,4 Dione Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

For 3-Allyl-1,3,5-triazinane-2,4-dione, ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to the protons of the allyl group and the triazinane ring. The vinyl protons of the allyl group would typically appear as a complex multiplet in the downfield region, while the methylene (B1212753) protons adjacent to the nitrogen atom would also exhibit a characteristic chemical shift. The protons on the triazinane ring would provide key insights into the ring's conformation and substitution pattern.

¹³C NMR spectroscopy would complement the proton data by identifying the carbon skeleton. Signals for the carbonyl carbons (C=O) of the dione (B5365651) functionality would be expected at the low-field end of the spectrum. The sp²-hybridized carbons of the allyl group and the sp³-hybridized carbons of the triazinane ring and the allyl's methylene group would each resonate at characteristic chemical shifts.

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in establishing connectivity between protons and carbons, confirming the assignment of signals and piecing together the complete molecular structure.

Mass Spectrometry (MS) Techniques (including High-Resolution Mass Spectrometry)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

In the analysis of this compound, MS would confirm the molecular weight and provide valuable structural information through the analysis of fragmentation patterns. The fragmentation of the molecular ion could involve the loss of the allyl group or cleavage of the triazinane ring, yielding characteristic fragment ions that would support the proposed structure.

No specific experimental mass spectrometry or high-resolution mass spectrometry data for this compound have been found in the public domain.

Vibrational Spectroscopy (Infrared, IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, typically in the region of 1650-1750 cm⁻¹. The N-H stretching vibrations of the triazinane ring would appear as broader bands in the region of 3200-3500 cm⁻¹. The C-H stretching and bending vibrations of the allyl group and the triazinane ring, as well as the C=C stretching of the allyl group, would also be present at their characteristic frequencies.

Specific IR spectroscopic data for this compound is not available in the surveyed literature.

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for compounds containing chromophores, such as double bonds and carbonyl groups.

No specific UV-Vis absorption data for this compound has been reported in the accessible scientific databases.

Single Crystal X-ray Diffraction for Molecular Structure Elucidation

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and conformational details of the molecule in the solid state.

For this compound, a successful single crystal X-ray diffraction analysis would unambiguously confirm its molecular structure. It would reveal the precise geometry of the triazinane ring, the orientation of the allyl substituent, and the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

There are no published reports of the single crystal X-ray structure of this compound in the Cambridge Structural Database or other publicly accessible crystallographic databases.

Elemental Analysis

Elemental analysis is a fundamental analytical technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula to verify its purity and composition.

For this compound (C₆H₉N₃O₂), the theoretical elemental composition would be:

Carbon (C): 46.45%

Hydrogen (H): 5.85%

Nitrogen (N): 27.08%

Oxygen (O): 20.62%

An experimental elemental analysis yielding results close to these theoretical values would provide strong evidence for the compound's identity and purity.

Specific experimental elemental analysis data for this compound is not documented in the reviewed sources.

Computational and Theoretical Studies of 3 Allyl 1,3,5 Triazinane 2,4 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

No specific studies utilizing quantum chemical calculations such as DFT to determine the electronic structure, molecular orbitals (HOMO/LUMO), electrostatic potential, or other quantum-chemical properties of 3-Allyl-1,3,5-triazinane-2,4-dione were found in the available literature. Such calculations are fundamental for understanding a molecule's stability, reactivity, and spectroscopic characteristics.

Conformational Analysis and Tautomerism Studies

Detailed conformational analysis or specific investigations into the tautomeric equilibria of this compound are not documented. The triazinane-dione core could potentially exist in different tautomeric forms (e.g., keto-enol or amide-imidic acid forms), and the flexibility of the allyl group would lead to various conformers. rsc.orgmasterorganicchemistry.comnist.govstackexchange.com However, without dedicated studies, the relative stabilities and energetic barriers between these forms remain uncharacterized.

Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., CoMFA, CoMSIA)

There is no evidence of this compound being included in QSAR studies. nih.govnih.gov QSAR models are used to correlate the chemical structure of compounds with their biological activity. To build such a model, a series of related compounds with known activities is required, and it appears this specific compound has not been part of such a reported series.

Molecular Docking and Dynamics Simulations in Receptor Binding Analysis

No molecular docking or molecular dynamics simulation studies featuring this compound have been published. nih.govnih.govnih.gov These in silico techniques are crucial for predicting the binding affinity and interaction patterns of a molecule with a biological target, such as a protein receptor or enzyme active site, thereby suggesting its potential pharmacological mechanism.

In Silico Prediction of Chemical Reactivity and Properties

Specific in silico predictions of the chemical reactivity (e.g., sites for nucleophilic or electrophilic attack) or physicochemical properties (like solubility, lipophilicity, or ADMET properties) for this compound are not available in the reviewed literature. academie-sciences.frnih.gov While general principles can be applied based on its functional groups, detailed computational predictions have not been reported.

Research Applications of 3 Allyl 1,3,5 Triazinane 2,4 Dione and Its Derivatives As Academic Scaffolds

Role as Privileged Pharmacophore Scaffolds in Medicinal Chemistry Research

The 1,3,5-triazine (B166579) (or s-triazine) nucleus is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its ability to present substituents in a well-defined three-dimensional space, allowing for interactions with a wide range of biological targets. Derivatives of the 1,3,5-triazinane-2,4-dione (B1200504) core have been extensively studied and have shown a broad spectrum of pharmacological activities. nih.govmdpi.com The core structure acts as a versatile template, and by modifying the substituents, researchers can develop compounds with targeted biological effects.

Substituted 1,3,5-triazine derivatives have demonstrated significant potential as:

Anticancer Agents: These compounds have been evaluated for their cytotoxic effects against various cancer cell lines, including lung, breast, cervical, and prostate cancer. nih.govresearchgate.net Some derivatives function as dihydrofolate reductase (DHFR) inhibitors, a key target in cancer therapy. researchgate.net

Antimicrobial and Antifungal Agents: The triazine scaffold is a component of various compounds synthesized to combat microbial and fungal infections. nih.govderpharmachemica.com For instance, certain derivatives have shown notable activity against Candida albicans. nih.gov

Antiviral Agents: Research has explored the potential of triazine derivatives in developing new antiviral therapies, including activity against HIV. nih.gov

Antimalarial and Antiprotozoal Agents: The scaffold has been used to develop compounds with activity against malaria and other protozoal diseases like leishmaniasis. nih.govijpsr.info

Enzyme Inhibitors: Beyond DHFR, triazine derivatives have been designed to inhibit other enzymes, such as monoamine oxidase (MAO), which is relevant for neurological disorders. nih.gov

The ability of the triazine ring to be systematically and sequentially substituted, often starting from the inexpensive and readily available cyanuric chloride, makes it an ideal platform for generating libraries of compounds for high-throughput screening. nih.govresearchgate.net This synthetic tractability allows medicinal chemists to explore the structure-activity relationships (SAR) and optimize compounds for potency and selectivity against specific biological targets. nih.gov

| Compound Class | Biological Activity | Target/Mechanism | Reference |

|---|---|---|---|

| s-Triazine-genistein hybrids | Anticancer | Cytotoxic against MDA-MB-231, HeLa, HCT-116, Huh-7 cell lines | nih.gov |

| 2-Arylurea-1,3,5-triazine derivatives | Anticancer | Inhibition of P13K/mTOR pathway | nih.gov |

| Tri-amino-substituted 1,3,5-triazines | Anticancer | Dihydrofolate reductase (DHFR) inhibition | researchgate.net |

| 4,6-disubstituted s-triazin-2-yl amino acid derivatives | Antifungal | Inhibition of N-myristoltransferase (NMT) in Candida albicans | nih.gov |

| 1,3,5-triazine amino acid derivatives | MAO Inhibition | Selective inhibition of MAO-A | nih.gov |

| 1,3,5-triazine derivatives | Antimalarial, Antileishmanial | General antiprotozoal activity | nih.govijpsr.info |

Application in Diversity-Oriented Synthesis (DOS) and Combinatorial Chemistry

The structural features of the 1,3,5-triazine core make it an excellent scaffold for diversity-oriented synthesis (DOS) and combinatorial chemistry. The stepwise and chemoselective substitution of chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) at different temperatures allows for the controlled introduction of various functional groups, creating a library of structurally diverse molecules from a common starting material. researchgate.netresearchgate.net

A key application is in solid-phase synthesis, where the triazine scaffold is attached to a resin, allowing for sequential reactions and easy purification of the products. A solid-phase method for synthesizing trisubstituted 6-amino-2,4-dioxo-3,4-dihydro-1,3,5-triazines has been developed. nih.gov This process involves:

Attachment of an amine component to a solid support.

Conversion to a polymer-bound S-methylthiopseudourea.

Reaction with secondary amines to form disubstituted guanidines.

Cyclization with chlorocarbonylisocyanate to yield the polymer-bound triazinedione.

Introduction of a third point of diversity via reactions like the Mitsunobu reaction. nih.gov

This methodology is highly amenable to creating large combinatorial libraries, which are essential for screening and identifying new drug leads and other functional molecules. researchgate.netnih.gov The ability to introduce three different substituents onto the triazine ring provides access to a vast chemical space, enhancing the probability of discovering compounds with desired properties. researchgate.net

Development of Peptidomimetics Utilizing the Triazinane Dione (B5365651) Core

The triazinane dione core serves as a valuable scaffold in the design of peptidomimetics—molecules that mimic the structure and function of peptides but often have improved pharmacological properties, such as enhanced stability against enzymatic degradation. The rigid, heterocyclic triazine structure can be used as a template or a branching connector to constrain the conformation of attached peptide chains or to present them in specific spatial orientations. researchgate.netnih.gov

Researchers have utilized the 1,3,5-triazine scaffold to construct novel peptide dendrimers. nih.gov In this approach, the triazine core acts as a branching unit to which multiple peptide chains can be attached. These dendrimeric structures have shown remarkable antimicrobial activity, particularly against Gram-negative bacteria, and may help in overcoming multidrug resistance mechanisms. nih.gov The triazine core allows for the creation of multivalent systems, where multiple copies of a peptide can interact with a biological target, leading to enhanced binding affinity and biological activity. While the 1,4-disubstituted 1,2,3-triazole is a more direct mimic of the trans-peptide bond, the 1,3,5-triazine scaffold provides a unique platform for creating more complex, branched peptide architectures that go beyond simple linear mimicry. nih.gov

Utilization in Materials Science Research (e.g., Polymers, Dyes, Pigments)

The 3-Allyl-1,3,5-triazinane-2,4-dione scaffold and its derivatives have found significant applications in materials science, owing to the thermal stability of the triazine ring and the reactive nature of the allyl groups.

Polymers and Resins: The allyl groups on compounds like 1,3-diallyl-1,3,5-triazinane-2,4,6-trione (B1266400) can participate in polymerization reactions to form cross-linked, three-dimensional networks. These resulting polymers often exhibit enhanced mechanical strength, high thermal stability, and excellent chemical resistance, making them suitable for use as high-performance materials and flame-retardant resins. researchgate.net The triazine ring itself contributes to the thermal stability of the polymer backbone. researchgate.net

Dyes and Pigments: The 1,3,5-triazine structure is a component of various dyes and pigments. researchgate.net Triazine-based compounds can be used as dispersants for pigments in non-aqueous vehicles like inks and paints, creating stable and non-flocculating dispersions. google.com The chromophoric properties can be tuned by attaching different substituents to the triazine ring.

Photo- and Electroluminescent Materials: Functionalized 1,3,5-triazine derivatives have been extensively researched for their applications in electronic materials. rsc.org Star-shaped aryl derivatives of 1,3,5-triazine exhibit photoluminescence and have been used in fluorescent sensors. rsc.org They also serve as components in organic light-emitting diodes (OLEDs), particularly as materials exhibiting thermally activated delayed fluorescence (TADF), and as hole transport materials in perovskite solar cells. rsc.org

Investigation in Agrochemical Research (e.g., Herbicidal, Fungicidal, Insecticidal Potential)

The 1,3,5-triazine ring is a cornerstone of the agrochemical industry, with its derivatives demonstrating potent herbicidal, fungicidal, and insecticidal activities.

Herbicidal Potential: Triazine derivatives, such as atrazine, are a well-established class of herbicides. dnsgb.com.ua Their primary mode of action is the inhibition of photosynthesis at photosystem II (PSII) by blocking the electron transport chain. researchgate.net Research continues into new 2-aryl-1,2,4-triazine-3,5-diones and other derivatives to develop herbicides with novel action mechanisms or to combat weed resistance. fao.orgnih.gov

Fungicidal Potential: Numerous studies have demonstrated the broad-spectrum fungicidal activities of triazone and triazine derivatives. nih.govmdpi.com They have shown efficacy against a wide range of plant pathogens, including various species of Botrytis cinerea and Fusarium. mdpi.comfrontiersin.org For example, certain triazone derivatives containing acylhydrazone moieties exhibited excellent fungicidal activity against Physalospora piricola. mdpi.com

Insecticidal Potential: The triazine scaffold has been incorporated into novel insecticides. mdpi.com Derivatives have been developed that show activity against pests like aphids (Aphis craccivora) and mosquito larvae (Culex pipiens pallens). mdpi.com The insecticidal activity can be comparable to or even exceed that of commercial insecticides like pymetrozine. mdpi.comnih.gov

| Compound Class | Agrochemical Activity | Target Organism/Pest | Key Finding | Reference |

|---|---|---|---|---|

| Triazone derivatives with acylhydrazone moieties | Insecticidal | Aphis craccivora (Bean aphid) | Compounds 3t and 3w showed aphicidal activity comparable to pymetrozine. | mdpi.com |

| Triazone derivatives with acylhydrazone moieties | Larvicidal | Culex pipiens pallens (Mosquito) | Compound 3u showed 100% larvicidal activity at 0.25 mg/kg. | mdpi.com |

| Triazone derivatives with acylhydrazone moieties | Fungicidal | 14 kinds of plant fungi | Showed broad-spectrum activity; 39 compounds had >50% inhibition against Physalospora piricola. | mdpi.com |

| 2-Aryl-1,2,4-triazine-3,5-diones | Herbicidal | Weeds | Identified as a new class of light-activated membrane-disrupting herbicides. | fao.org |

| Triazolopyrimidine derivatives | Herbicidal | Resistant Weeds (Descurainia sophia) | Compounds 5-15 and 5-20 were effective against weeds with P197L mutation in the AHAS enzyme. | nih.gov |

| 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives | Fungicidal | Botrytis cinerea | Compounds 4, 5h, 5o, and 5r showed significant activity against multiple strains of Botrytis cinerea. | frontiersin.org |

Exploration in Analytical Chemistry as Complexation Agents

Historically, 1,3,5-triazine derivatives have been used as complexation agents in analytical chemistry. researchgate.net Their nitrogen-rich heterocyclic structure allows them to coordinate with metal ions and other species. This property has been exploited in modern analytical applications.

For example, functionalized triazines have been developed as fluorescent sensors for the detection of specific analytes. Star-shaped triazine derivatives can act as sensors for nitro-containing explosives or for detecting changes in proton concentration (pH). rsc.org More recently, a 1,3,5-triazine-based anion exchanger was synthesized and shown to be highly effective for binding perrhenate (B82622) anions (ReO₄⁻), a surrogate for the environmentally problematic pertechnetate (B1241340) anion (TcO₄⁻). mdpi.com X-ray diffraction studies confirmed the complexation, demonstrating the potential of these scaffolds in environmental remediation and analytical detection of specific anions. mdpi.com

Relevance in Electrochemistry as Multi-Step Redox Systems

The 1,3,5-triazine framework is also relevant in the field of electrochemistry, where its derivatives can function as multi-step redox systems. researchgate.net The electrochemical behavior of these compounds can be harnessed for synthetic purposes. A notable example is the electrochemical synthesis of 6-thioxo- dnsgb.com.uatandfonline.com-triazinane-2,4-dione derivatives. tandfonline.com In this method, an electrogenerated base, formed by the reduction of the solvent acetonitrile, facilitates the reaction between thiourea (B124793) derivatives and isocyanates to form the triazinane dione ring system. tandfonline.com This electrochemical approach offers a simple and efficient protocol under mild conditions, avoiding the need for harsh chemical reagents. tandfonline.com The study of the redox properties of triazine derivatives continues to be an area of interest for developing new synthetic methodologies and electroactive materials.

Synthesis of Dendrimers and Dendrons using Triazine Cores

The 1,3,5-triazine (also known as s-triazine) scaffold serves as a highly effective and versatile core for the construction of dendrimers and dendrons. nih.govresearchgate.net Its utility stems from the trifunctional nature of its common precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), which allows for the controlled, stepwise addition of branching units to create well-defined, monodisperse macromolecules. benthamdirect.comtamu.edu The vast majority of triazine-based dendrimers are synthesized using cyanuric chloride as the foundational building block or branching point due to its unique reactivity. nih.gov

The key to the synthetic versatility of cyanuric chloride lies in the differential reactivity of its three chlorine atoms to nucleophilic aromatic substitution (SNAr). csic.es This reactivity is highly dependent on temperature, allowing for selective, sequential substitutions. For instance, the first chlorine can be substituted at low temperatures (e.g., 0°C), the second at room temperature, and the third at elevated temperatures (e.g., >60°C). mdpi.com This chemoselectivity enables the precise construction of complex, multi-generational dendritic structures with a high degree of control over their final architecture and peripheral functionality. nih.gov

Two primary strategies are employed for the synthesis of triazine-based dendrimers: the divergent approach and the convergent approach. nih.govmdpi.com

Divergent Synthesis

In the divergent method, the dendrimer is grown outwards from the central core. nih.gov The synthesis begins with the core molecule, cyanuric chloride, which is reacted with a multifunctional linker, typically a diamine, to form the first generation (G1). nih.gov This process is then repeated iteratively; the new peripheral functional groups of the G1 dendrimer are reacted with more branching units (e.g., cyanuric chloride) and then with more linkers to produce the second generation (G2), and so on. nih.govtamu.edu This approach is highly scalable and efficient for producing large-generation dendrimers. mdpi.comresearchgate.net

For example, a study detailed the divergent synthesis of hydroxyl-terminated triazine dendrimers using cyanuric chloride as the core and diethanolamine (B148213) as the branching unit. researchgate.net This choice of branching unit cleverly avoids the need for protection and deprotection steps. The synthesis proceeded up to the third generation (G3), yielding a pure product with a final yield of 63%. researchgate.net Another divergent strategy involved reacting a tris(piperazyl) triazine core with a monochlorotriazine synthon to build up the dendritic structure. nih.gov

Convergent Synthesis

The convergent approach builds the dendrimer from the outside in. nih.gov Small dendritic wedges, known as dendrons, are synthesized first, starting from what will become the periphery. These dendrons are then attached to a central core molecule in the final step of the synthesis. mdpi.com This method offers excellent control over the purity and structure of the final product, as intermediates can be more easily purified at each stage. mdpi.com

A representative convergent synthesis involved the preparation of a second-generation dendrimer and third-generation dendrons. nih.gov The process started by treating a disubstituted triazine derivative with a molecule like p-nitroaniline. The nitro group was then reduced to an amine, which was subsequently reacted with a dichlorotriazine derivative to increase the dendron's generation. These pre-formed dendrons can then be coupled to a multifunctional core. nih.gov

The table below provides a comparative overview of the two primary synthetic strategies.

| Feature | Divergent Synthesis | Convergent Synthesis |

| Direction of Growth | Core to Periphery | Periphery to Core |

| Starting Material | Central Core Molecule | Peripheral Units (Dendrons) |

| Key Advantage | Scalable to high generations; efficient for creating large molecules. mdpi.comresearchgate.net | High purity and structural precision; easier purification of intermediates. mdpi.com |

| Primary Challenge | Accumulation of defects in higher generations; purification can be difficult. | Steric hindrance in the final step of attaching large dendrons to the core. |

| Typical Application | Production of large batches and higher-generation dendrimers. nih.gov | Creation of perfectly monodisperse, structurally complex low-generation dendrimers. nih.gov |

The following table details specific examples of triazine-based dendrimers and dendrons synthesized using these methods, showcasing the variety of linkers and peripheral groups that can be incorporated.

| Generation | Synthetic Strategy | Core / Branching Unit | Linker(s) | Peripheral Groups | Reference |

| G3 | Divergent | Cyanuric Chloride | Diethanolamine | Hydroxyl (-OH) | researchgate.net |

| G2 | Divergent | Tris(piperazyl) triazine | BOC-piperazyl-dichlorotriazine | Primary Amines (-NH2) | nih.gov |

| G3 | Convergent / Divergent | Tetraamine Core / Cyanuric Chloride | p-Aminobenzylamine | BOC-protected Amines | nih.gov |

| G3 | Divergent | Cyanuric Chloride | Piperazine, 4,7,10-trioxododecanediamine | PSMA Ligands (DUPA) | mdpi.com |

| G3 | Convergent | Alkyne-functionalized Triazine | Dipiperidine trismethylene, Piperazine, Aminomethylpiperidine | 16 Paclitaxel, 8 PEG Chains | nih.gov |

Beyond these primary methods, early work also utilized cycloaddition reactions to form the triazine ring itself as part of the dendrimer-building process. nih.gov This involved the treatment of a terminal nitrile-functionalized molecule with a nitrile-substituted guanidine (B92328) to construct the amino-terminated triazine units in an iterative fashion. nih.govresearchgate.net Regardless of the specific strategy, the 1,3,5-triazine scaffold provides a robust and adaptable platform for the synthesis of well-defined dendrimers and dendrons for a wide array of academic and research applications.

Q & A

Q. What are the common synthetic routes for 3-Allyl-1,3,5-triazinane-2,4-dione, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of triazinane derivatives typically involves multicomponent reactions or condensation of thioureas with aldehydes/carboxylic acids. For example, 1,3,5-triazinane-2,4-dithiones can be synthesized by reacting 1-arylthioureas with aliphatic carboxylic acids using FeCl₃·6H₂O as a catalyst under mild conditions (80°C). Yield optimization requires systematic testing of catalysts (Brønsted vs. Lewis acids), solvent polarity, and stoichiometric ratios. Characterization via NMR, FT-IR, and X-ray crystallography is critical to confirm structural integrity .

Q. How should researchers design experiments to study the physicochemical properties of this compound?

- Methodological Answer : A factorial design approach is recommended to evaluate interactions between variables (e.g., temperature, pH, solvent). For instance, solubility studies might involve a 2³ factorial design (temperature: 25°C/50°C; pH: 3/7; solvent: water/ethanol). Data should be analyzed using ANOVA to identify significant factors. Pretest-posttest designs with control groups (e.g., unmodified triazinane derivatives) can isolate the effects of the allyl functional group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for triazinane derivatives?

- Methodological Answer : Discrepancies often arise from unaccounted variables like trace moisture or catalyst purity. To address this:

- Replicate experiments under inert atmospheres (argon/glovebox).

- Use high-purity reagents (≥99.9%) and validate via elemental analysis.

- Apply multivariate regression to model yield as a function of reaction time, catalyst loading, and substrate steric effects. Cross-reference data with computational models (e.g., DFT for transition-state energetics) .

Q. What advanced methodologies are suitable for mechanistic studies of this compound in cycloaddition reactions?

- Methodological Answer : Isotopic labeling (e.g., ¹³C or ¹⁵N) combined with in-situ FT-IR or mass spectrometry can track reaction pathways. For example, labeling the allyl group’s terminal carbon may reveal regioselectivity in Diels-Alder reactions. Pair experimental data with computational simulations (e.g., COMSOL Multiphysics for kinetic modeling) to validate proposed mechanisms. Time-resolved spectroscopic methods (stopped-flow UV-Vis) are also critical for capturing transient intermediates .

Q. How can researchers integrate this compound into novel polymer matrices, and what analytical techniques are essential?

- Methodological Answer : Copolymerization studies require:

- Screening of initiators (e.g., AIBN vs. thermal initiation) and monomers (e.g., styrene, acrylates) via SEC/GPC for molecular weight distribution.

- Thermal stability assessment via TGA-DSC to identify decomposition thresholds.

- Morphological analysis using SEM/TEM and XRD to correlate structure with mechanical properties (tensile testing). Crosslinking efficiency can be quantified via swelling experiments in toluene .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data in triazinane derivatives?

- Methodological Answer : Apply mixed-effects models to account for variability between biological replicates. For instance, in cytotoxicity assays, use hierarchical Bayesian models to distinguish compound-specific effects from plate-to-plate variability. Principal Component Analysis (PCA) can reduce dimensionality in high-throughput screening datasets, while QSAR models link structural descriptors (e.g., logP, polar surface area) to activity .

Experimental Design and Validation

Q. How should researchers validate the purity of this compound for pharmacological studies?

- Methodological Answer :

- Combine HPLC (C18 column, acetonitrile/water gradient) with charged aerosol detection (CAD) for non-UV-absorbing impurities.

- Validate via LC-MS/MS to confirm molecular ion peaks and rule out degradation products.

- Use standard addition methods in quantitative NMR (qNMR) with maleic acid as an internal reference .

Theoretical and Computational Integration

Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Transition-state optimization via Nudged Elastic Band (NEB) methods identifies activation barriers. Machine learning models (e.g., graph neural networks) trained on reaction databases (Reaxys, SciFinder) can propose synthetic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.